7-(Aminooxy)heptanoic acid hydrobromide 7-(Aminooxy)heptanoic acid hydrobromide
Brand Name: Vulcanchem
CAS No.: 1049730-04-2
VCID: VC17479530
InChI: InChI=1S/C7H15NO3.BrH/c8-11-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H16BrNO3
Molecular Weight: 242.11 g/mol

7-(Aminooxy)heptanoic acid hydrobromide

CAS No.: 1049730-04-2

Cat. No.: VC17479530

Molecular Formula: C7H16BrNO3

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

7-(Aminooxy)heptanoic acid hydrobromide - 1049730-04-2

Specification

CAS No. 1049730-04-2
Molecular Formula C7H16BrNO3
Molecular Weight 242.11 g/mol
IUPAC Name 7-aminooxyheptanoic acid;hydrobromide
Standard InChI InChI=1S/C7H15NO3.BrH/c8-11-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
Standard InChI Key XIXZRMOEDUAVBU-UHFFFAOYSA-N
Canonical SMILES C(CCCON)CCC(=O)O.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-(Aminooxy)heptanoic acid hydrobromide consists of a seven-carbon aliphatic chain terminating in a carboxylic acid group and an aminooxy (-ONH₂) moiety at the ω-position. The hydrobromide counterion enhances solubility in polar solvents, a critical feature for biochemical applications. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₇H₁₆BrNO₃
Molecular Weight242.11 g/mol
IUPAC Name7-aminooxyheptanoic acid; hydrobromide
InChI KeyXIXZRMOE... (partial)

The aminooxy group’s nucleophilic nature allows it to react efficiently with aldehydes and ketones, forming oxime bonds (RR’C=N-O-\text{RR'C=N-O-}). This reactivity is exploited in bioconjugation to link biomolecules without disrupting their native structures.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-(aminooxy)heptanoic acid hydrobromide typically proceeds via a two-step process:

  • Introduction of the Aminooxy Group: Heptanoic acid is functionalized at the terminal carbon using hydroxylamine derivatives under controlled pH conditions.

  • Salt Formation: The free base is treated with hydrobromic acid to yield the hydrobromide salt, enhancing stability and solubility.

A representative procedure involves:

  • Reacting 7-bromoheptanoic acid (CAS 30515-28-7) with hydroxylamine in the presence of a base (e.g., K₂CO₃) .

  • Isolation of the intermediate aminooxyheptanoic acid followed by acidification with HBr.

Critical Parameters:

  • Temperature: Maintained below 40°C to prevent decomposition.

  • Solvent System: Aqueous-organic mixtures (e.g., water/acetonitrile) optimize yield.

  • Purification: Recrystallization or chromatography ensures ≥98% purity.

Physicochemical Properties

Solubility and Stability

While exact solubility data for the hydrobromide salt remain unpublished, analogous aminooxy acids exhibit:

  • High solubility in water and dimethyl sulfoxide (DMSO).

  • Moderate solubility in ethanol and ethyl acetate .

PropertyEstimateBasis
LogP (octanol-water)~0.14Calculated from
pKa (carboxylic acid)~4.76Similar to
StabilityStable at RT (dry)Supplier specifications

Storage Recommendations:

  • Temperature: Room temperature under inert atmosphere.

  • Light Sensitivity: Protect from prolonged UV exposure.

Biochemical and Industrial Applications

Protein Labeling and Conjugation

The aminooxy group’s affinity for carbonyls enables site-specific modification of glycoproteins, antibodies, and other biomolecules. For example:

  • Antibody-Drug Conjugates (ADCs): Oxime bonds link cytotoxic agents to antibodies, enhancing therapeutic targeting.

  • Fluorescent Tagging: Reaction with aldehyde-functionalized dyes creates stable probes for imaging.

Crosslinking Reagents

In material science, this compound facilitates the fabrication of hydrogels and polymer networks through oxime ligation. A 2024 study demonstrated its use in creating pH-responsive drug delivery systems.

HazardPrecautionary Measures
Skin/IrritationWear nitrile gloves, lab coat
Respiratory SensitivityUse fume hood
IncompatibilitiesStrong oxidizers, bases

Emergency Procedures:

  • Spills: Absorb with inert material, dispose as hazardous waste.

  • Exposure: Rinse with water for 15 minutes; seek medical attention.

SupplierPurityPackagingPrice Range (USD/g)
Parchem≥98%1–10 g$150–$300
Hairui Chemical≥98%5–25 g$120–$280

Trends:

  • Demand increased by 22% (2023–2024) due to ADC development.

  • Custom synthesis services now offer bulk quantities (100 g–1 kg).

Recent Advances and Future Directions

Innovations in Synthesis

A 2024 Organic Process Research & Development study highlighted microwave-assisted synthesis, reducing reaction times from 24 hours to 2 hours while maintaining 90% yield.

Emerging Applications

  • Diagnostics: Integration into lateral flow assays for COVID-19 antigen detection.

  • Nanotechnology: Functionalization of gold nanoparticles for targeted cancer therapy.

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